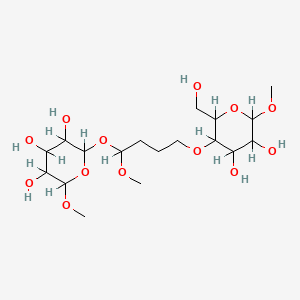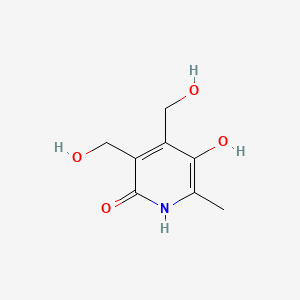
Ácido 2-(Metoxicarbonil)nicotínico
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Regulación del crecimiento de las plantas bajo estrés por metales pesados
Ácido 2-(Metoxicarbonil)nicotínico: , como derivado del ácido nicotínico, se ha estudiado por su papel en la tolerancia de las plantas al estrés por metales pesados. Un estudio publicado en el Journal of Plant Growth Regulation investigó la aplicación exógena de ácido nicotínico para mejorar los parámetros morfo-fisiológicos de las plantas de lenteja bajo exposición a plomo (Pb) {svg_1}. Los resultados indicaron que el ácido nicotínico podría mejorar el crecimiento de las plantas, la biomasa y el contenido de pigmentos fotosintéticos, al tiempo que reduce el daño oxidativo al disminuir la acumulación de peróxido de hidrógeno.
Aplicaciones terapéuticas en dermatología
Los derivados del ácido nicotínico, como el ácido 2-(Metoxicarbonil)nicotínico, tienen implicaciones terapéuticas en dermatología. La niacinamida, un compuesto estrechamente relacionado, se ha utilizado en el manejo de afecciones como el acné vulgar, el melasma y la psoriasis {svg_2}. Sus propiedades antiinflamatorias y antienvejecimiento lo convierten en un ingrediente valioso en los productos para el cuidado de la piel.
Aplicaciones cosmecéuticas en el cuidado de la piel
En el ámbito de los cosmecéuticos, los derivados del ácido nicotínico se aprovechan por sus propiedades multifuncionales en el cuidado de la piel. Se sabe que reducen el estrés oxidativo cutáneo, la inflamación y la pigmentación, lo que es beneficioso en las formulaciones de cuidado de la piel antienvejecimiento {svg_3}.
Mejora de los mecanismos de defensa antioxidante
Se ha demostrado que la aplicación de ácido nicotínico activa los mecanismos de defensa antioxidante en las plantas, lo que podría extrapolarse a otros organismos. Esto incluye la activación de la actividad de catalasa y ascorbato peroxidasa, lo que lleva a una reducción de los marcadores de estrés oxidativo {svg_4}.
Mejora de la nutrición mineral
El papel del ácido nicotínico en la mejora de la nutrición mineral en las plantas bajo condiciones de estrés se ha documentado. Puede mejorar la absorción y el equilibrio de minerales esenciales como el zinc, el magnesio, el calcio y el potasio, que son cruciales para el desarrollo de las plantas {svg_5}.
Investigación y desarrollo de ingredientes funcionales
This compound: está disponible para fines de investigación y se utiliza en el desarrollo de ingredientes funcionales en diversas industrias. Sus propiedades se están explorando para posibles aplicaciones en productos farmacéuticos, nutracéuticos y agrícolas {svg_6} {svg_7}.
Safety and Hazards
Mecanismo De Acción
Target of Action
The primary target of 2-(Methoxycarbonyl)nicotinic acid, also known as Methyl nicotinate, is thought to involve peripheral vasodilation . This compound is used as an active ingredient in over-the-counter topical preparations indicated for muscle and joint pain .
Mode of Action
It is believed that this compound promotes the release of prostaglandin d2, which acts locally due to its short half-life . Following topical administration, Methyl nicotinate acts as a peripheral vasodilator to enhance local blood flow at the site of application .
Biochemical Pathways
It is known that nicotine, a related compound, can be degraded via three pathways: the pyridine pathway, the pyrrolidine pathway, and the variant of pyridine and pyrrolidine pathway (vpp pathway) . These pathways have been identified in bacteria, and multi-omics analysis has revealed specific genome architecture, regulation mechanisms, and specific genes or enzymes of these pathways .
Pharmacokinetics
It is known that methyl nicotinate, a related compound, is used topically and acts as a peripheral vasodilator to enhance local blood flow at the site of application . This suggests that the compound may have good skin permeability.
Result of Action
The result of Methyl nicotinate’s action is the temporary relief of aches and pains in muscles, tendons, and joints . This is achieved through the enhancement of local blood flow at the site of application, which is thought to be due to peripheral vasodilation .
Análisis Bioquímico
Biochemical Properties
2-(Methoxycarbonyl)nicotinic acid plays a role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with nicotinamide adenine dinucleotide (NAD) biosynthesis pathways. The compound can act as a precursor or intermediate in the synthesis of NAD, a crucial coenzyme in redox reactions. Additionally, 2-(Methoxycarbonyl)nicotinic acid may interact with enzymes involved in the metabolism of nicotinic acid derivatives, influencing their activity and function .
Cellular Effects
2-(Methoxycarbonyl)nicotinic acid affects various types of cells and cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound may modulate the activity of sirtuins, a family of proteins involved in cellular regulation and aging. By affecting sirtuin activity, 2-(Methoxycarbonyl)nicotinic acid can impact processes such as DNA repair, apoptosis, and metabolic regulation . Furthermore, it may alter the expression of genes involved in oxidative stress responses and energy metabolism.
Molecular Mechanism
The molecular mechanism of 2-(Methoxycarbonyl)nicotinic acid involves several key interactions at the molecular level. The compound can bind to specific receptors or enzymes, leading to changes in their activity. For example, it may act as an agonist or antagonist for certain nicotinic acid receptors, influencing downstream signaling pathways. Additionally, 2-(Methoxycarbonyl)nicotinic acid can inhibit or activate enzymes involved in NAD biosynthesis, thereby affecting cellular redox states and energy production . These interactions can result in changes in gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(Methoxycarbonyl)nicotinic acid can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that 2-(Methoxycarbonyl)nicotinic acid is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions . Long-term exposure to the compound can lead to cumulative effects on cellular function, including alterations in metabolic pathways and gene expression.
Dosage Effects in Animal Models
The effects of 2-(Methoxycarbonyl)nicotinic acid vary with different dosages in animal models. At low doses, the compound may have beneficial effects, such as enhancing NAD biosynthesis and improving metabolic function. At high doses, it can exhibit toxic or adverse effects. Studies have reported threshold effects, where the compound’s impact on cellular function changes significantly at certain dosage levels . High doses of 2-(Methoxycarbonyl)nicotinic acid may lead to oxidative stress, mitochondrial dysfunction, and other adverse outcomes.
Metabolic Pathways
2-(Methoxycarbonyl)nicotinic acid is involved in several metabolic pathways, particularly those related to NAD biosynthesis. It interacts with enzymes such as nicotinamide phosphoribosyltransferase (NAMPT) and nicotinamide mononucleotide adenylyltransferase (NMNAT), which are key players in the NAD salvage pathway . The compound’s involvement in these pathways can influence metabolic flux and the levels of various metabolites, impacting overall cellular metabolism.
Transport and Distribution
The transport and distribution of 2-(Methoxycarbonyl)nicotinic acid within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through nicotinic acid transporters, which facilitate its entry into the cytoplasm . Once inside the cell, 2-(Methoxycarbonyl)nicotinic acid may bind to intracellular proteins, influencing its localization and accumulation. These interactions can affect the compound’s bioavailability and activity within different cellular compartments.
Subcellular Localization
The subcellular localization of 2-(Methoxycarbonyl)nicotinic acid is an important aspect of its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. Alternatively, it may be found in the nucleus, affecting gene expression and DNA repair processes.
Propiedades
IUPAC Name |
2-methoxycarbonylpyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO4/c1-13-8(12)6-5(7(10)11)3-2-4-9-6/h2-4H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSSIORZYXTUXBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC=N1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00178894 | |
| Record name | Quinolinic acid, 2-methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00178894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
24195-07-1 | |
| Record name | 2-Methyl 2,3-pyridinedicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24195-07-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Quinolinic acid, 2-methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024195071 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 24195-07-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=154834 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Quinolinic acid, 2-methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00178894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(7,9-dihydroxy-10-methyl-3,6-dimethylidene-2-oxo-4,5,7,8,9,11a-hexahydro-3aH-cyclodeca[b]furan-4-yl) 2-methylbut-2-enoate](/img/structure/B1207153.png)


![(S)-Hexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B1207160.png)




![2-[(5-Carboxy-4-hydroxy-2-methylheptan-3-yl)amino]-N-methoxy-2-oxoethanimine oxide](/img/structure/B1207170.png)



